An In-depth Technical Guide to tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate: Structure, Synthesis, and Applications
An In-depth Technical Guide to tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its structural attributes, explore synthetic strategies with a focus on mechanistic rationale, and discuss its applications in the development of novel therapeutics, all supported by authoritative references.
Introduction: The Significance of the 4-Amino-4-Arylpiperidine Scaffold
The 4-amino-4-arylpiperidine moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The rigid piperidine ring system serves to orient the aryl and amino substituents in a defined three-dimensional space, facilitating specific interactions with biological targets. The presence of a Boc-protecting group on the piperidine nitrogen offers a crucial handle for synthetic elaboration, allowing for the facile introduction of diverse functionalities. This strategic combination of features makes tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate a valuable intermediate for creating libraries of compounds for screening and lead optimization.
Structural Elucidation and Physicochemical Properties
Chemical Identity:
| Property | Value |
| IUPAC Name | tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate[1] |
| CAS Number | 917925-62-3[1] |
| Molecular Formula | C₁₆H₂₃BrN₂O₂[1] |
| Molecular Weight | 355.27 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)N[1] |
The structure of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate features a piperidine ring with a quaternary carbon at the 4-position. This carbon is substituted with a primary amine and a 4-bromophenyl group. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The bromine atom on the phenyl ring provides a site for further functionalization through cross-coupling reactions, enhancing its synthetic versatility.
Synthesis Strategies and Mechanistic Insights
The synthesis of 4-amino-4-arylpiperidines can be approached through several routes. A common and effective strategy involves the Strecker synthesis or related methodologies, starting from a protected piperidone.
Conceptual Synthetic Workflow:
A conceptual synthetic workflow for the target molecule.
Detailed Experimental Protocol (Illustrative):
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Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.
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To a solution of 1-Boc-4-piperidone in a suitable solvent (e.g., methanol), add a source of cyanide (e.g., potassium cyanide) and an ammonium salt (e.g., ammonium chloride).
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Stir the reaction mixture at room temperature. The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide ion to form the α-aminonitrile.
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Upon completion, the product is isolated by extraction and purified by chromatography.
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Step 2: Grignard reaction with 4-bromophenylmagnesium bromide.
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Prepare the Grignard reagent by reacting 1,4-dibromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).
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To a cooled solution of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate in an anhydrous ether solvent, add the freshly prepared 4-bromophenylmagnesium bromide solution dropwise.
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The Grignard reagent attacks the nitrile carbon, and upon aqueous workup (e.g., with aqueous ammonium chloride), the imine intermediate is hydrolyzed to the desired primary amine.
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The final product is purified by column chromatography.
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Causality Behind Experimental Choices:
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Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen. It is stable to the nucleophilic and basic conditions of the Strecker and Grignard reactions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting other functional groups.
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. Therefore, strict anhydrous conditions are essential for the success of the Grignard reaction step to prevent quenching of the reagent.
Analytical Characterization
A comprehensive analysis of the structure is crucial for confirming its identity and purity.
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (multiplets in the 1.5-3.5 ppm region), the aromatic protons of the 4-bromophenyl group (two doublets in the 7.0-7.6 ppm region), and the primary amine protons (a broad singlet which may be exchangeable with D₂O).[2]
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¹³C NMR: The carbon NMR spectrum will display signals for the Boc group (around 28 ppm for the methyl carbons and 80 ppm for the quaternary carbon), the piperidine ring carbons, and the aromatic carbons of the 4-bromophenyl group.[2]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (or M+H⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group or isobutylene.
Applications in Drug Discovery
The 4-amino-4-arylpiperidine scaffold is a key component in a variety of therapeutic agents. The title compound serves as a versatile starting material for the synthesis of molecules targeting a range of receptors and enzymes.
Workflow for Elaboration of the Scaffold:
Synthetic elaboration pathways for the target molecule.
Examples of Therapeutic Targets:
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Opioid Receptors: The 4-arylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Modifications of the amino group and the aryl ring can modulate the affinity and selectivity for mu, delta, and kappa opioid receptors, leading to the development of novel analgesics with potentially improved side-effect profiles.
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Neurokinin (NK) Receptors: Antagonists of the neurokinin-1 (NK1) receptor, which also often contain a piperidine core, have applications as antiemetics and are being investigated for other neurological disorders.[3][4] The 4-amino-4-arylpiperidine structure can serve as a template for the design of new NK1 receptor antagonists.
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Serotonin (5-HT) Receptors: Derivatives of 4-arylpiperidines have been explored as agonists and antagonists of various serotonin receptor subtypes, which are implicated in a wide range of psychiatric and neurological conditions.[5]
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Kinase Inhibitors: The pyrrolopyrimidine scaffold, often attached to a piperidine moiety, is a common feature in kinase inhibitors. For example, the discovery of the Akt kinase inhibitor AZD5363 involved the exploration of 4-aminopiperidine derivatives.[6]
Structure-Activity Relationships (SAR)
SAR studies of 4-amino-4-arylpiperidines have revealed key structural features that govern their biological activity.
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Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring significantly influence receptor binding affinity and selectivity. The bromo-substituent in the title compound not only serves as a synthetic handle but can also contribute to binding through halogen bonding or by influencing the electronic properties of the ring.
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Functionalization of the Amino Group: Acylation, alkylation, or incorporation of the amino group into a larger heterocyclic system can dramatically alter the pharmacological profile of the molecule. This position is a key vector for exploring chemical space and optimizing ligand-receptor interactions.
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Stereochemistry: For chiral derivatives of the 4-amino-4-arylpiperidine scaffold, the stereochemistry at the C4 position can be critical for biological activity, with one enantiomer often exhibiting significantly higher potency than the other.
Safety and Handling
tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the synthetic versatility offered by the Boc-protecting group and the aryl bromide, provides a robust platform for the synthesis of diverse libraries of compounds. A thorough understanding of its synthesis, characterization, and the structure-activity relationships of the 4-amino-4-arylpiperidine scaffold is crucial for researchers and scientists aiming to develop the next generation of therapeutics.
References
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49760828, tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. Retrieved from [Link]
- McRobb, F. M., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.
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PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
- Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081.
- Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Materials, Mechatronics and Automation.
- Wróbel, T. M., et al. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. MDPI.
- Xu, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3495-3498.
- Zhang, H., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
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